molecular formula C23H29NO9 B1140713 Etodolac Acyl-beta-D-glucuronide CAS No. 79541-43-8

Etodolac Acyl-beta-D-glucuronide

Cat. No.: B1140713
CAS No.: 79541-43-8
M. Wt: 463.5 g/mol
InChI Key: XJZNMEMKZBFUIZ-GWDFKZQESA-N
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Mechanism of Action

Safety and Hazards

EADG is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is harmful if swallowed and causes serious eye irritation .

Biochemical Analysis

Biochemical Properties

Etodolac Acyl-beta-D-glucuronide plays a role in biochemical reactions as a metabolite of Etodolac . It is formed in the liver and is extensively metabolized . The therapeutic effects of Etodolac, and by extension this compound, are due to its ability to inhibit prostaglandin synthesis .

Cellular Effects

This compound, as a metabolite of Etodolac, may influence cell function by inhibiting the synthesis of prostaglandins involved in fever, pain, swelling, and inflammation

Molecular Mechanism

The molecular mechanism of this compound is closely tied to that of its parent compound, Etodolac. Etodolac binds to the upper portion of the COX enzyme active site and prevents its substrate, arachidonic acid, from entering the active site . It is now known to be more selective for COX-2 than COX-1 .

Temporal Effects in Laboratory Settings

It is known that Etodolac is well absorbed, with maximal plasma concentrations attained within 1 to 2 hours in healthy volunteers .

Dosage Effects in Animal Models

For Etodolac, the initial dose is usually 300 mg orally 2 to 3 times a day or 400 mg to 500 mg orally twice a day .

Metabolic Pathways

This compound is involved in the metabolic pathways of Etodolac. Etodolac is extensively metabolized in the liver, and renal elimination of Etodolac and its metabolites is the primary route of excretion .

Transport and Distribution

It is known that Etodolac is highly plasma protein bound, and undergoes virtually complete biotransformation to oxidised metabolites and acyl-glucuronides .

Preparation Methods

Synthetic Routes and Reaction Conditions: Etodolac Acyl Glucuronide is synthesized through the conjugation of etodolac with glucuronic acid. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase, which is found in the liver . The reaction typically occurs under physiological conditions, with the enzyme facilitating the transfer of the glucuronic acid moiety to the carboxylic acid group of etodolac .

Industrial Production Methods: Industrial production of Etodolac Acyl Glucuronide involves the use of recombinant UDP-glucuronosyltransferase enzymes to catalyze the conjugation reaction. This process is carried out in bioreactors under controlled conditions to ensure high yield and purity of the product .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Etodolac Acyl-beta-D-glucuronide involves the acylation of Etodolac with glucuronic acid to form the glucuronide conjugate.", "Starting Materials": [ "Etodolac", "Glucuronic acid", "Dicyclohexylcarbodiimide (DCC)", "Dimethylaminopyridine (DMAP)", "N,N-Dimethylformamide (DMF)", "Methanol", "Diethyl ether", "Sodium bicarbonate" ], "Reaction": [ "Etodolac is dissolved in DMF and DCC is added to activate the carboxylic acid group.", "Glucuronic acid is dissolved in DMF and DMAP is added as a catalyst.", "The activated Etodolac is added dropwise to the glucuronic acid solution and the reaction mixture is stirred at room temperature for several hours.", "The reaction mixture is then poured into a mixture of methanol and diethyl ether to precipitate the product.", "The product is filtered and washed with diethyl ether to remove any impurities.", "The crude product is dissolved in a solution of sodium bicarbonate and methanol to form the Etodolac Acyl-beta-D-glucuronide salt.", "The salt is filtered and dried to obtain the pure compound." ] }

CAS No.

79541-43-8

Molecular Formula

C23H29NO9

Molecular Weight

463.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C23H29NO9/c1-3-11-6-5-7-12-13-8-9-31-23(4-2,20(13)24-15(11)12)10-14(25)32-22-18(28)16(26)17(27)19(33-22)21(29)30/h5-7,16-19,22,24,26-28H,3-4,8-10H2,1-2H3,(H,29,30)/t16-,17-,18+,19-,22+,23?/m0/s1

InChI Key

XJZNMEMKZBFUIZ-GWDFKZQESA-N

Isomeric SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Canonical SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Synonyms

1-(1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetate) β-D-Glucopyranuronic Acid;  Etodolac Glucuronide; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Etodolac Acyl-beta-D-glucuronide
Reactant of Route 2
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Etodolac Acyl-beta-D-glucuronide
Reactant of Route 3
Etodolac Acyl-beta-D-glucuronide
Reactant of Route 4
Etodolac Acyl-beta-D-glucuronide
Reactant of Route 5
Etodolac Acyl-beta-D-glucuronide
Reactant of Route 6
Etodolac Acyl-beta-D-glucuronide

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